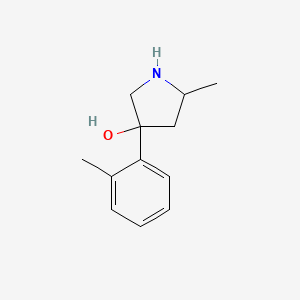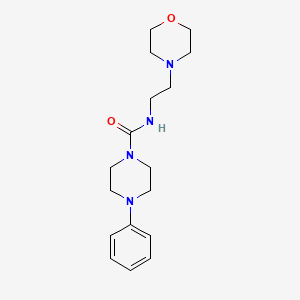
3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound with the molecular formula C10H5F6NO. This compound is characterized by the presence of both trifluoroethoxy and trifluoromethyl groups attached to a benzonitrile core. The incorporation of fluorine atoms imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2,2,2-trifluoroethyl triflate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the trifluoroethoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, resulting in the formation of primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, solvents like ether or tetrahydrofuran (THF).
Substitution: Nitric acid, halogens (chlorine, bromine), catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzonitrile finds applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to potent biological effects. In chemical reactions, the electron-withdrawing nature of the trifluoromethyl and trifluoroethoxy groups can influence reactivity and stability, making it a versatile intermediate in various synthetic pathways.
Comparaison Avec Des Composés Similaires
Benzonitrile, 3-(2,2,2-trifluoroethoxy)-: Similar structure but lacks the trifluoromethyl group.
Benzonitrile, 4-(trifluoromethyl)-: Contains the trifluoromethyl group but lacks the trifluoroethoxy group.
Benzonitrile, 3-(trifluoromethyl)-4-(trifluoroethoxy)-: Similar structure but with different positioning of the trifluoromethyl and trifluoroethoxy groups.
Uniqueness: 3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzonitrile is unique due to the simultaneous presence of both trifluoromethyl and trifluoroethoxy groups on the aromatic ring
Propriétés
Formule moléculaire |
C10H5F6NO |
|---|---|
Poids moléculaire |
269.14 g/mol |
Nom IUPAC |
3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C10H5F6NO/c11-9(12,13)5-18-8-3-6(4-17)1-2-7(8)10(14,15)16/h1-3H,5H2 |
Clé InChI |
YCBXUFZWHBBOQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)OCC(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

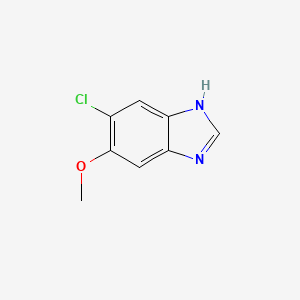
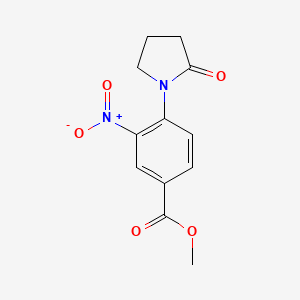
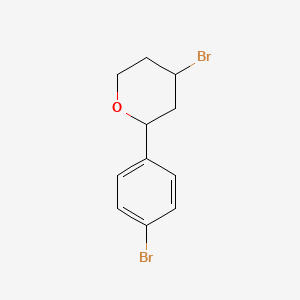
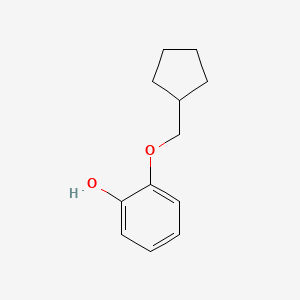
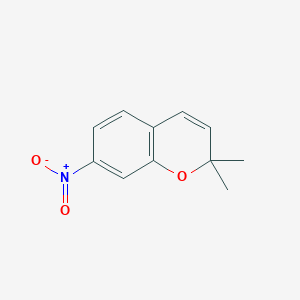
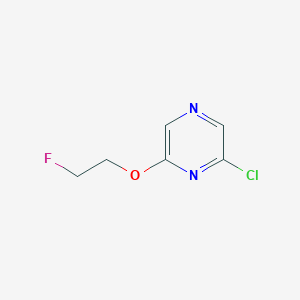
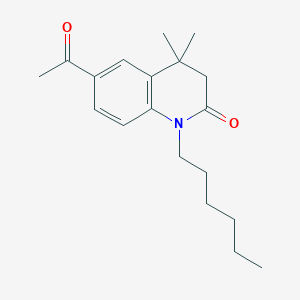
![N-[(Bicyclo[2.2.1]hepta-5-ene-2-yl)methyl]trifluoromethanesulfonamide](/img/structure/B8684804.png)
![1-[(4-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8684809.png)
![2-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8684816.png)
